Product packaging for 1-(2-methoxyphenyl)-1H-pyrazol-3-amine(Cat. No.:)

1-(2-methoxyphenyl)-1H-pyrazol-3-amine

Cat. No.: B13318332
M. Wt: 189.21 g/mol
InChI Key: CUPRXJXNINCZDK-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-1H-pyrazol-3-amine (CAS 90840-02-1) is a valuable chemical scaffold in medicinal chemistry and drug discovery research. This aminopyrazole derivative serves as a key synthetic intermediate for the development of novel bioactive molecules. Its core structure is integral to research on neurotensin receptor (NTS2) ligands, which are being investigated for their potential in non-opioid analgesia and the treatment of chronic neuropathic pain . The pyrazole ring system is also a privileged structure in the design of antifungal agents, particularly in the development of fungal-selective Hsp90 inhibitors known as Resorcylate Aminopyrazoles (RAPs), which target virulence and drug-resistance mechanisms in pathogens like Cryptococcus neoformans . The compound's structure, featuring a 2-methoxyphenyl substituent and a reactive 3-amine group on the pyrazole ring, makes it a versatile building block for the synthesis of more complex, diversely functionalized molecules for high-throughput screening and structure-activity relationship (SAR) studies . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11N3O B13318332 1-(2-methoxyphenyl)-1H-pyrazol-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

1-(2-methoxyphenyl)pyrazol-3-amine

InChI

InChI=1S/C10H11N3O/c1-14-9-5-3-2-4-8(9)13-7-6-10(11)12-13/h2-7H,1H3,(H2,11,12)

InChI Key

CUPRXJXNINCZDK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C=CC(=N2)N

Origin of Product

United States

Synthetic Methodologies and Reaction Chemistry of 1 2 Methoxyphenyl 1h Pyrazol 3 Amine

Established Synthetic Routes for the Pyrazole (B372694) Core

The formation of the pyrazole ring is a foundational step in the synthesis of 1-(2-methoxyphenyl)-1H-pyrazol-3-amine. This is typically achieved by reacting a hydrazine (B178648) derivative, in this case, (2-methoxyphenyl)hydrazine (B95994), with a suitable three-carbon (C3) building block. The most prevalent methods involve cyclocondensation and cyclization reactions.

Cyclocondensation Approaches

Cyclocondensation reactions are a cornerstone of pyrazole synthesis. The most versatile and widely used method for generating 3-aminopyrazoles involves the condensation of a hydrazine with a β-ketonitrile. chim.itbeilstein-journals.org This reaction proceeds through a well-defined mechanism:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of a nitrogen atom from (2-methoxyphenyl)hydrazine on the electrophilic carbonyl carbon of the β-ketonitrile.

Hydrazone Formation: This initial attack leads to the formation of a hydrazone intermediate, with the elimination of a water molecule.

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the carbon of the nitrile group (C≡N).

Aromatization: The resulting five-membered ring readily aromatizes to form the stable 3-aminopyrazole (B16455) ring system. chim.itbeilstein-journals.org

The regioselectivity of this reaction is a critical consideration. When an unsymmetrical β-ketonitrile is used with (2-methoxyphenyl)hydrazine, two different regioisomers can potentially form. The reaction conditions, particularly the solvent and catalyst, play a significant role in directing the outcome toward the desired isomer. beilstein-journals.orgconicet.gov.ar

Hydrazine-Based Cyclization Reactions

Beyond β-ketonitriles, other C3 synthons are employed in hydrazine-based cyclizations to form the 3-aminopyrazole core. A prominent alternative involves the reaction of hydrazines with α,β-unsaturated nitriles, particularly those containing a leaving group on the alkene. chim.it This approach provides a direct route to the pyrazole ring.

Less common, yet established, routes include the chemical transformation of other heterocyclic systems. For instance, isoxazoles can be converted into 3-aminopyrazoles. This is achieved by treating the isoxazole (B147169) with hydrazine, which induces a ring-opening and subsequent ring-closing sequence to yield the pyrazole structure. chim.it This method can be performed in a single step or a two-step procedure involving deprotonation to form a β-ketonitrile intermediate, which then reacts with hydrazine. chim.it Similarly, isothiazoles can undergo conversion to 3-aminopyrazoles upon reaction with hydrazine. chim.it

Advanced Synthesis Optimization Strategies

Optimizing the synthesis of this compound is essential for improving reaction efficiency, yield, purity, and regioselectivity. Key strategies involve the careful selection of catalysts and solvent systems.

Catalyst Screening and Selection

The choice of catalyst can significantly influence the rate and outcome of pyrazole synthesis. A range of catalysts, from simple acids and bases to complex metal-based systems, have been explored. For the condensation of hydrazines with 1,3-dicarbonyl compounds (the Knorr pyrazole synthesis), acid catalysis is common. researchgate.net In the synthesis of 3-aminopyrazoles, the reaction may be performed under neutral, acidic, or basic conditions depending on the specific substrates. For example, using a hydrazine salt like methylhydrazine sulfate (B86663) often requires the addition of a base to liberate the free hydrazine for the reaction to proceed. chim.it

Modern synthetic methods often employ advanced catalytic systems to enhance efficiency and promote greener reaction profiles.

Catalyst TypeExamplesApplication in Pyrazole SynthesisKey Advantages
Heterogeneous Catalysts Nano-ZnO, CeO₂/SiO₂, Polystyrene-supported sulfonic acidCatalyzes condensation reactions, often in multicomponent setups. thieme-connect.comEnvironmentally friendly, easy to separate from the reaction mixture, and often reusable.
Lewis Acids CeCl₃, SmCl₃, BF₃·OEt₂Activates carbonyl groups, accelerating the initial condensation step. beilstein-journals.orgEffective in low concentrations, can improve reaction rates and yields.
Transition Metal Catalysts Palladium (Pd), Copper (Cu)Used in multicomponent reactions and cross-coupling steps to form C-N bonds for N-functionalization. beilstein-journals.orgnih.govEnables complex, one-pot syntheses of highly substituted pyrazoles.
Phase Transfer Catalysts Cetyltrimethylammonium bromide (CTAB)Facilitates reactions in aqueous media, particularly for reactants with low water solubility. thieme-connect.comEnables the use of water as a green solvent, improving reaction efficiency.

Solvent System Optimization for Enhanced Yield and Purity

The solvent system is a critical parameter that affects not only reaction rate and yield but also, crucially, the regioselectivity of the cyclization. The reaction between a monosubstituted hydrazine and a nonsymmetrical 1,3-dielectrophile can produce a mixture of two regioisomers. conicet.gov.ar Conventional solvents like ethanol (B145695) often lead to low regioselectivity. conicet.gov.ar

Research has shown that fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), can dramatically increase the regioselectivity in pyrazole formation. conicet.gov.ar These solvents, through mechanisms such as hydrogen bonding, can influence the transition states of the cyclization step, favoring the formation of one isomer over the other.

SolventTypical Regioisomeric Ratio (Example Reaction)Key Characteristics
Ethanol Low selectivity (e.g., 60:40)Standard, widely used protic solvent but often yields isomeric mixtures. conicet.gov.ar
2,2,2-Trifluoroethanol (TFE) Improved selectivity (e.g., 85:15)Fluorinated alcohol that enhances regioselectivity through specific solvent-substrate interactions. conicet.gov.ar
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) High selectivity (e.g., >95:5)Highly fluorinated alcohol providing excellent control over regioselectivity in many cases. conicet.gov.ar
Water Variable; effective in some multicomponent reactions.An environmentally benign solvent, often used with surfactants or catalysts to improve solubility and yields. thieme-connect.com
Polyethylene (B3416737) Glycol (PEG-400) Good; often used in green protocols.A recyclable, biodegradable, and non-toxic solvent that can also act as a catalyst. researchgate.net

Green Chemistry Principles in Pyrazole Synthesis

The growing emphasis on sustainable chemical practices has spurred the development of green synthetic methods for pyrazoles. nih.gov These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

One prominent green strategy is the use of alternative energy sources. Microwave irradiation has been successfully employed to accelerate the synthesis of pyrazole derivatives, often leading to significantly shorter reaction times and higher yields compared to conventional heating. nih.govgsconlinepress.com

Solvent-free reaction conditions represent another key green approach. Techniques such as grinding reactants together in a mortar and pestle can facilitate solid-state reactions, completely eliminating the need for potentially toxic organic solvents. nih.gov

The use of environmentally benign solvents is a central tenet of green chemistry. Water is an ideal choice due to its safety, availability, and low cost. thieme-connect.com Multicomponent reactions for synthesizing pyrazole derivatives have been successfully conducted in aqueous media, sometimes with the aid of surfactants like CTAB to overcome solubility issues. thieme-connect.com Other green solvents like polyethylene glycol (PEG) have also been utilized, offering the advantages of being recyclable and biodegradable. researchgate.net

Ultrasonic and Microwave-Assisted Protocols

Modern synthetic chemistry increasingly employs energy-efficient technologies like microwave (MW) and ultrasound (US) irradiation to accelerate reactions. rawdatalibrary.neteurekaselect.com These techniques have been successfully applied to the synthesis of various pyrazole scaffolds, offering significant advantages over conventional heating methods, such as reduced reaction times, improved yields, and enhanced product purity. rsc.orgdergipark.org.tr

The synthesis of 1-aryl-1H-pyrazol-3-amines is typically achieved through the condensation of an arylhydrazine with a suitable β-ketonitrile, such as 3-oxopropanenitrile (B1221605) (cyanoacetaldehyde). tsijournals.com This reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

Microwave-Assisted Synthesis: Microwave irradiation facilitates rapid and uniform heating of the reaction mixture, drastically reducing reaction times from hours to mere minutes. nih.gov In a typical microwave-assisted protocol for a reaction analogous to the synthesis of this compound, (2-methoxyphenyl)hydrazine and 3-oxopropanenitrile would be mixed in a suitable solvent, often a polar one like ethanol or even water, sometimes with a catalytic amount of acid. tsijournals.comnih.gov The sealed reaction vessel is then subjected to microwave irradiation at a controlled temperature, for instance, 120-150°C, for a short duration. nih.govyoutube.com This method is noted for its high efficiency and tolerance of a wide range of functional groups. youtube.com

Ultrasonic-Assisted Synthesis: Ultrasonic irradiation promotes reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid medium. This process generates localized high-pressure and high-temperature spots, enhancing mass transfer and accelerating the reaction rate. researchgate.net For the synthesis of the target compound, the reactants would be placed in a reaction vessel and submerged in an ultrasonic bath. The reaction could proceed at a lower bulk temperature than conventional or microwave methods, which can be advantageous for thermally sensitive substrates. nih.gov This technique has been shown to improve yields and shorten reaction times in various heterocyclic syntheses. researchgate.netmdpi.com

The table below provides a comparative overview of these methodologies for the synthesis of aminopyrazoles, based on typical results reported in the literature for similar compounds.

MethodTypical Reaction TimeTypical Yield (%)Key Advantages
Conventional Heating (Reflux)8-16 hours60-75Standard, widely available equipment
Microwave-Assisted5-20 minutes85-95Rapid heating, significant time reduction, high yields tsijournals.comnih.gov
Ultrasonic-Assisted30-60 minutes80-90Improved efficiency at lower temperatures, good yields researchgate.netnih.gov

Regioselective Synthesis Considerations

The condensation of an unsymmetrical substituted hydrazine, such as (2-methoxyphenyl)hydrazine, with an unsymmetrical 1,3-dielectrophile, like 3-oxopropanenitrile, can potentially yield two regioisomeric pyrazoles: this compound and 1-(2-methoxyphenyl)-1H-pyrazol-5-amine. The selective formation of the desired 3-amino isomer is a critical aspect of the synthesis.

The regioselectivity of this reaction is governed by the difference in nucleophilicity and steric hindrance of the two nitrogen atoms in the hydrazine molecule. In (2-methoxyphenyl)hydrazine, the nitrogen atom bonded to the aromatic ring (N1) is sterically hindered by the ortho-methoxy group and its nucleophilicity is reduced due to the electron-withdrawing inductive effect and resonance delocalization of its lone pair into the phenyl ring. Conversely, the terminal nitrogen atom (N2, the -NH2 group) is more nucleophilic and less sterically encumbered.

The reaction mechanism generally proceeds as follows:

Initial Nucleophilic Attack: The more nucleophilic terminal -NH2 group of (2-methoxyphenyl)hydrazine attacks the most electrophilic carbon of the 1,3-dielectrophile. In the case of 3-oxopropanenitrile, this is the carbonyl carbon, leading to the formation of a hydrazone intermediate.

Intramolecular Cyclization: The N1 nitrogen of the hydrazone then attacks the nitrile carbon.

Tautomerization/Dehydration: Subsequent tautomerization and loss of a water molecule yield the aromatic 3-aminopyrazole ring system.

This pathway ensures that the 2-methoxyphenyl substituent is located at the N1 position of the pyrazole ring and the amino group is at the C3 position. The alternative pathway, leading to the 5-amino isomer, would require the initial attack to occur at the nitrile group and cyclization onto the carbonyl, which is generally less favored under neutral or acidic conditions. Therefore, the inherent electronic and steric properties of the reactants direct the reaction towards the formation of the 1,3-disubstituted pyrazole isomer with high regioselectivity.

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Advanced Spectroscopic and Structural Elucidation of 1 2 Methoxyphenyl 1h Pyrazol 3 Amine

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For 1-(2-methoxyphenyl)-1H-pyrazol-3-amine, this technique would reveal critical details about its molecular conformation, planarity, and the nature of its intermolecular interactions, which govern its crystal packing.

Analysis of Dihedral Angles and Planarity

In related structures, such as 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, the methoxybenzene group is rotated by 37.01(5)° from the central pyrazole (B372694) ring. nih.gov Similarly, for 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid, the dihedral angle between the pyrazole and phenyl rings is 52.34(7)°. It is therefore expected that the 2-methoxyphenyl group in the title compound is also significantly twisted out of the plane of the pyrazole ring. This non-planar conformation arises from steric hindrance between the ortho-methoxy group and the hydrogen atom at the C5 position of the pyrazole ring, preventing a coplanar arrangement.

The pyrazole ring itself is anticipated to be essentially planar, as is characteristic of aromatic heterocyclic systems. researchgate.net The planarity of the methoxyphenyl ring would also be maintained.

Interactive Data Table: Expected Dihedral Angles in Aminopyrazole Derivatives

CompoundRing 1Ring 2Dihedral Angle (°)Reference
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-aminePyrazoleMethoxybenzene37.01(5) nih.gov
5-Amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acidPyrazolePhenyl52.34(7)
This compoundPyrazole2-MethoxyphenylPredicted > 30

Intermolecular and Intramolecular Hydrogen Bonding Networks

The hydrogen bonding capabilities of this compound are dictated by the presence of the amino group (-NH2), which acts as a hydrogen bond donor, and the pyridine-like nitrogen atom (N2) of the pyrazole ring, which is a primary hydrogen bond acceptor. mdpi.com

It is highly probable that the primary intermolecular interaction in the crystal lattice would be N-H···N hydrogen bonds, linking the amino group of one molecule to the N2 atom of a neighboring molecule. This type of interaction is observed in the crystal structure of 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, where it forms a C(5) chain motif. nih.goviucr.org Such interactions are fundamental in organizing the molecules into well-defined supramolecular architectures like chains, dimers, or more complex networks. iucr.org

Intramolecular hydrogen bonds are less likely in this specific molecule due to the conformational freedom and the absence of a suitably positioned acceptor group in proximity to the 3-amino group. However, in other substituted aminopyrazoles, intramolecular N-H···O bonds are observed when an acceptor, like a sulfonyl oxygen, is present. researchgate.net The crystal packing would also be stabilized by weaker C-H···π interactions.

Interactive Data Table: Common Hydrogen Bonding Parameters in Aminopyrazoles

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)MotifReference
N-H···N (pyrazole)0.89(2)2.37(2)3.25(2)171(2)C(5) Chain iucr.org
N-H···O (sulfonyl)0.87(1)2.28(1)2.8015(5)118(1)S(6) Ring iucr.org

Electronic Spectroscopy (UV-Vis and Emission)

Electronic spectroscopy provides insight into the electronic transitions within a molecule. The UV-Vis absorption and emission spectra of this compound are expected to be dominated by transitions involving the π-electron systems of the pyrazole and phenyl rings.

UV-Vis Absorption Analysis and π→π Transitions*

The UV-Vis absorption spectrum of this compound is expected to exhibit strong absorption bands in the ultraviolet region, characteristic of π→π* transitions. These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system.

The spectrum will likely feature contributions from both the pyrazole and the 2-methoxyphenyl chromophores. Theoretical calculations on the parent 3-aminopyrazole (B16455) predict π→π* transitions contributing to its UV absorption. mdpi.com The presence of the methoxyphenyl group, an electron-donating substituent, attached to the pyrazole nitrogen will influence the energy of these transitions. This substitution typically leads to a bathochromic (red) shift of the absorption maxima compared to the unsubstituted pyrazole core, as it extends the π-conjugation and raises the energy of the highest occupied molecular orbital (HOMO). For a related pyrazole-indole hybrid containing a methoxyphenyl group, the absorption maximum (λmax) was observed at 384 nm. mdpi.com

Emission Spectroscopy and Solvatochromic Effects

Upon excitation with UV light, this compound is expected to exhibit fluorescence. The emission wavelength is dependent on the energy difference between the lowest excited singlet state (S₁) and the ground state (S₀).

The emission properties are likely to be sensitive to the solvent environment, a phenomenon known as solvatochromism. nih.gov Aminopyrazole derivatives can exhibit positive solvatochromism, where the emission maximum shifts to a longer wavelength (a red shift) as the polarity of the solvent increases. doi.org This effect arises because the excited state of the molecule is often more polar than the ground state. Polar solvents stabilize the more polar excited state to a greater extent than the ground state, thus reducing the S₁-S₀ energy gap and red-shifting the emission. nih.govrsc.org Investigating the emission spectra in a range of solvents with varying polarity would allow for the characterization of the change in dipole moment upon excitation and provide further insight into the nature of the excited state.

Computational and Theoretical Investigations of 1 2 Methoxyphenyl 1h Pyrazol 3 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, energies, and other properties with high accuracy. For 1-(2-methoxyphenyl)-1H-pyrazol-3-amine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d) or higher, are instrumental in understanding its intrinsic characteristics. nih.govresearchgate.net

Geometric optimization is a computational process used to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. nih.gov For this compound, the key structural parameters include the planarity of the pyrazole (B372694) ring and the spatial orientation of the 2-methoxyphenyl substituent relative to this ring.

Studies on structurally similar compounds reveal that while the pyrazole ring itself is largely planar, the attached aryl groups are often twisted out of this plane. nih.govresearchgate.net For instance, in 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, the methoxybenzene group is rotated by 37.01° from the central pyrazole ring. nih.gov A similar non-planar conformation is expected for this compound due to steric hindrance between the ortho-methoxy group and the pyrazole ring. The final optimized geometry represents a true energy minimum, confirmed by the absence of imaginary frequencies in vibrational analysis calculations. nih.gov

Below is a table of representative geometric parameters expected for the pyrazole core of the title compound, based on data from analogous structures.

ParameterBond/AngleTypical Value
Bond Length N1-N2~1.35 Å
N2-C3~1.33 Å
C3-C4~1.42 Å
C4-C5~1.37 Å
C5-N1~1.38 Å
Bond Angle C5-N1-N2~112°
N1-N2-C3~105°
N2-C3-C4~111°
Dihedral Angle C(pyrazole)-N1-C(aryl)-C(aryl)30° - 50°

Note: The values are illustrative and based on crystallographic and DFT data for similar aryl-pyrazole molecules.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between them, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. schrodinger.com A small energy gap implies that a molecule is more polarizable and has higher chemical reactivity because it requires less energy to excite an electron from the HOMO to the LUMO. iaea.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions: the aminopyrazole ring and the methoxyphenyl group. The LUMO is likely distributed across the pyrazole ring and the attached phenyl ring, which can accept electron density. researchgate.net The energy gap for pyrazole derivatives typically falls in the range of 3 to 5 eV. researchgate.net

The table below presents typical FMO energy values for related pyrazole compounds, calculated using DFT methods.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Pyrazolyl quinolinone derivative-6.17-2.873.30
Pyrazole-4-carboxylic acid derivative-6.65-2.034.62
Pyrazole-thiophene derivative-6.30-1.374.93

Note: Data sourced from computational studies on various pyrazole derivatives to illustrate a typical range of values. researchgate.netresearchgate.netekb.eg

A Molecular Electrostatic Potential (MESP) map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. deeporigin.com It is an invaluable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. researchgate.netmdpi.com Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are favorable for nucleophilic attack. researchgate.net

In this compound, the MESP map is expected to show significant negative potential around the nitrogen atoms of the pyrazole ring, the nitrogen of the amine group, and the oxygen atom of the methoxy (B1213986) group due to the presence of lone pairs of electrons. These sites represent the most likely centers for interaction with electrophiles or for forming hydrogen bonds as acceptors. Conversely, the hydrogen atoms of the amine group (NH₂) would exhibit a positive electrostatic potential, making them primary sites for hydrogen bond donation. researchgate.net

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity and stability. researchgate.netresearchgate.netasrjetsjournal.org These descriptors are calculated as follows:

Electronic Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2. It describes the tendency of electrons to escape from a system.

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2. It measures the resistance of a molecule to change its electron configuration. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." tandfonline.com

Global Electrophilicity Index (ω): ω = μ² / (2η). This index quantifies the propensity of a species to accept electrons. nih.gov

These parameters offer a comprehensive picture of the molecule's electronic nature and are crucial for predicting its behavior in chemical reactions. bohrium.comresearchgate.net

The following table shows representative values of these descriptors for pyrazole-containing molecules.

DescriptorFormulaTypical Value Range (eV)
Chemical Potential (μ)(EHOMO + ELUMO) / 2-3.5 to -4.5
Chemical Hardness (η)(ELUMO - EHOMO) / 21.5 to 2.5
Electrophilicity Index (ω)μ² / (2η)3.0 to 6.0

Note: Values are derived from published DFT calculations on various heterocyclic compounds to provide an illustrative range. ekb.egresearchgate.net

Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein receptor). researchgate.net It is a critical tool in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. arabjchem.org Given the wide range of biological activities reported for pyrazole derivatives, including anti-inflammatory, anticancer, and antimicrobial effects, docking studies can identify plausible protein targets for this compound. arabjchem.orgnih.govnih.gov

Ligand-protein interaction profiling involves analyzing the specific non-covalent interactions that stabilize the complex between the ligand and the protein's active site. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. researchgate.net

Based on the activities of similar compounds, potential protein targets for this compound could include protein kinases (e.g., VEGFR-2, CDK2) or enzymes involved in inflammation like Cyclooxygenase-2 (COX-2). researchgate.netresearchgate.netnih.gov In a hypothetical binding scenario, the key functional groups of the molecule would play distinct roles:

The amine (NH₂) group would likely act as a crucial hydrogen bond donor.

The pyrazole nitrogen atoms and the methoxy oxygen atom could serve as hydrogen bond acceptors.

The pyrazole and methoxyphenyl rings could engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues like tyrosine (Tyr), phenylalanine (Phe), or tryptophan (Trp) in the binding pocket.

The table below summarizes typical binding interactions observed for pyrazole derivatives with common protein targets.

Protein TargetPDB IDKey Interacting ResiduesTypical Binding Energy (kcal/mol)
VEGFR-22QU5Cys919, Asp1046, Glu885-8.0 to -10.5
CDK22VTOLeu83, Lys33, Gln131-8.5 to -10.0
E. coli DNA Gyrase1FJ4His298, Thr302-9.0 to -10.3

Note: This data is compiled from molecular docking studies of various pyrazole inhibitors to show representative interactions and affinities. arabjchem.orgresearchgate.netnih.gov

Prediction of Binding Affinities and Key Interactions

Molecular docking is a fundamental computational tool used to predict the binding orientation and affinity of a small molecule to a specific protein target. For this compound, docking studies can elucidate its potential as an inhibitor or modulator of various enzymes or receptors. While specific docking studies for this exact compound are not extensively published, the pyrazole scaffold is a well-known pharmacophore present in many biologically active molecules.

Computational docking studies on analogous pyrazole derivatives have revealed key interaction patterns that are likely relevant to this compound. nih.govnih.govresearchgate.net Typically, the pyrazole ring can participate in various non-covalent interactions within a protein's binding pocket. These interactions include:

Hydrogen Bonding: The amine group (-NH2) and the nitrogen atoms of the pyrazole ring are potential hydrogen bond donors and acceptors, respectively. These interactions with specific amino acid residues like aspartate, glutamate, or serine can significantly contribute to the binding affinity.

Hydrophobic Interactions: The methoxyphenyl group provides a significant hydrophobic moiety that can interact favorably with nonpolar pockets within a receptor. These interactions are crucial for the proper orientation and stabilization of the ligand-receptor complex.

Pi-Pi Stacking: The aromatic nature of both the pyrazole and the methoxyphenyl rings allows for potential pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

The binding affinity, often quantified by a docking score or estimated binding energy (e.g., in kcal/mol), is calculated based on the force field used in the docking program. For similar pyrazole derivatives, predicted binding energies can range significantly depending on the target protein, indicating the versatility of this scaffold in drug design. researchgate.net A representative table of predicted binding affinities for analogous pyrazole compounds is presented below.

Compound ClassProtein TargetPredicted Binding Energy (kcal/mol)Key Interacting Residues
Pyrazole-Thiadiazole DerivativesVEGFR-2-10.09Cys919, Asp1046
Pyrazole-Thiadiazole DerivativesAurora A-8.57Arg220, Ala213
Pyrazole-Thiadiazole DerivativesCDK2-10.35Lys33, Asp145

This table is illustrative and based on data for structurally related pyrazole compounds, not this compound itself. researchgate.net

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This technique is invaluable for assessing the stability of a predicted binding pose and understanding the conformational changes that may occur upon ligand binding.

For a hypothetical complex of this compound with a target protein, an MD simulation would be performed to observe its behavior in a simulated physiological environment. The stability of this complex is a critical indicator of the ligand's potential efficacy. Key parameters analyzed during an MD simulation to assess stability include:

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different parts of the protein and the ligand. Lower RMSF values for the ligand indicate a more stable binding. researchgate.net

Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified in the initial docking pose is tracked throughout the simulation. Stable hydrogen bonds are a strong indicator of a stable ligand-receptor complex.

MD simulations on similar pyrazole-containing compounds have demonstrated that these molecules can form stable complexes with their target proteins, often maintaining the crucial interactions predicted by docking studies over simulation times of nanoseconds. nih.govresearchgate.net

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. Computational chemistry provides powerful tools to predict the NLO properties of molecules, guiding the design of new materials. The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which is governed by its hyperpolarizability.

Theoretical predictions of NLO properties for pyrazole and its derivatives can be performed using quantum mechanical calculations, such as Density Functional Theory (DFT). Key NLO parameters that are calculated include:

First Hyperpolarizability (β): This parameter is a measure of the second-order NLO response. A high β value is desirable for applications such as second-harmonic generation.

Second Hyperpolarizability (γ): This parameter quantifies the third-order NLO response, which is relevant for applications like third-harmonic generation and optical switching.

Studies on pyrazoline derivatives, which are structurally similar to pyrazoles, have shown that these compounds can exhibit significant NLO properties. researchgate.net The presence of donor and acceptor groups connected by a π-conjugated system is a common feature of molecules with high NLO activity. In this compound, the amine group can act as an electron donor and the pyrazole ring as part of the conjugated system. Theoretical calculations would be necessary to quantify the NLO properties of this specific molecule.

NLO PropertyPredicted Value (a.u.)
Dipole Moment (μ)~5.95 D (for a related pyrimidine (B1678525) derivative)
First Hyperpolarizability (β)Varies significantly with structure
Second Hyperpolarizability (γ)Varies significantly with structure

This table presents example data for a related heterocyclic compound to illustrate the types of properties calculated. Specific values for this compound would require dedicated computational studies. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the electronic structure of a molecule. It translates the complex wave function obtained from quantum mechanical calculations into a more intuitive chemical language of localized bonds, lone pairs, and intermolecular interactions. wisc.edu For this compound, NBO analysis can reveal important information about:

Charge Distribution: NBO analysis provides the natural atomic charges, offering a more chemically meaningful representation of the charge distribution than other methods. This can help in understanding the molecule's reactivity and electrostatic interactions.

Intramolecular Charge Transfer: A key aspect of NBO analysis is the quantification of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions indicates the strength of the charge transfer. In this compound, significant charge transfer is expected from the lone pairs of the nitrogen and oxygen atoms to the antibonding orbitals of the aromatic rings. nih.gov

Hybridization and Bonding: NBO analysis describes the hybridization of atomic orbitals to form chemical bonds, providing insights into the nature of the bonding within the molecule.

Biological Activities and Mechanistic Pathways of 1 2 Methoxyphenyl 1h Pyrazol 3 Amine

Antimicrobial Activity Studies

The pyrazole (B372694) nucleus is a foundational structure in the development of new antimicrobial agents. mdpi.comnih.gov Derivatives of this scaffold have demonstrated a broad range of activities against various pathogenic microorganisms, including bacteria and fungi, addressing the critical need for new drugs to combat antimicrobial resistance. nbinno.com

Antibacterial Efficacy and Spectrum of Activity

Pyrazole derivatives have been shown to possess significant antibacterial potential, exhibiting activity against both Gram-positive and Gram-negative bacteria. mdpi.com Studies have demonstrated the efficacy of various substituted pyrazoles against common pathogens such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. mdpi.com

The antibacterial potency of these compounds is often linked to the nature and position of substituents on the pyrazole ring. For instance, certain pyrazole-thiazole hybrids have been identified as potent inhibitors of Methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Bactericidal Concentration (MBC) values below 0.2 μM. nih.gov Similarly, imidazo-pyridine substituted pyrazoles have shown broad-spectrum activity, proving more effective than ciprofloxacin (B1669076) against several bacterial strains, with Minimum Inhibitory Concentration (MIC) values as low as 1 µg/mL against MRSA. nih.govdigitellinc.com The presence of a methoxy (B1213986) group, a feature of 1-(2-methoxyphenyl)-1H-pyrazol-3-amine, has been noted in molecular docking studies as potentially contributing to interactions with bacterial enzyme targets.

Table 1: Antibacterial Activity of Selected Pyrazole Derivatives

Compound/ClassBacterial StrainActivity (MIC/MBC)Reference
Pyrazole-derived compoundsMRSAMIC as low as 1 µg/mL digitellinc.com
Imidazo-pyridine substituted pyrazolesMRSAMBC <1 µg/mL nih.gov
Pyrazole-thiazole hybridsMRSAMBC <0.2 µM nih.gov
Aminoguanidine-derived 1,3-diphenyl pyrazolesEscherichia coliMIC = 1 µg/mL nih.gov

A primary mechanism behind the antibacterial action of many pyrazole derivatives is the inhibition of bacterial DNA gyrase. nih.gov This enzyme, a type II topoisomerase, is crucial for bacterial DNA replication, transcription, and repair, making it an excellent target for antibacterial agents. nih.gov By inhibiting DNA gyrase, these compounds disrupt essential cellular processes, leading to bacterial cell death.

Molecular docking studies have elucidated that the pyrazole core can effectively bind to the active site of DNA gyrase. Key interactions often involve the nitrogen atoms of the pyrazole ring and specific functional groups attached to it. nih.gov For example, the NH of the pyrazole ring and the oxygen of methoxy groups have been identified as important for forming hydrogen bonds and other interactions within the enzyme's binding pocket, thereby inhibiting its function. nih.gov This mechanism is a key area of investigation for developing pyrazole-based drugs that can overcome existing resistance to antibiotics like quinolones, which also target DNA gyrase.

Antifungal Efficacy

In addition to antibacterial properties, the pyrazole scaffold is associated with significant antifungal activity. mdpi.com Research has demonstrated the efficacy of various pyrazole derivatives against a range of fungal pathogens, including Candida albicans, Aspergillus niger, Fusarium graminearum, and Fusarium oxysporum.

The antifungal potential can be influenced by the specific substituents on the pyrazole ring. For example, certain pyrazolyl 1,3,4-thiadiazine derivatives have shown considerable activity against tested fungal species. One study highlighted a carbothiohydrazide derivative of pyrazole that displayed potent antifungal activity, with MIC values ranging from 2.9 to 7.8 µg/mL, which were lower than the standard drug clotrimazole.

Combination Therapies for Enhanced Efficacy

In one study, the combination of specific pyrazole derivatives with the antibiotic oxacillin (B1211168) demonstrated a powerful synergistic effect against MRSA, achieving a Fractional Inhibitory Concentration Index (FICI) of 0.25, which indicates significant synergy. digitellinc.com Another investigation found that combining pyrazole derivatives with the non-toxic surfactant Polysorbate 21 intensified their inhibitory activity against both E. coli and S. aureus. mdpi.com The surfactant is believed to increase the permeability of the bacterial cell membrane, allowing for better penetration of the pyrazole compound. mdpi.com These findings suggest that pyrazole derivatives could be developed not only as standalone agents but also as valuable adjuvants in combination therapies to overcome resistance. digitellinc.com

Anti-inflammatory Potential and Cytokine Modulation

The pyrazole nucleus is a well-established pharmacophore in the design of anti-inflammatory drugs, with the most notable example being the selective COX-2 inhibitor, Celecoxib (B62257). mdpi.com The anti-inflammatory effects of many pyrazole compounds are linked to their ability to modulate the production of key signaling molecules involved in the inflammatory cascade, particularly pro-inflammatory cytokines. mdpi.com

Inhibition of Pro-inflammatory Cytokine Expression

A key mechanism underlying the anti-inflammatory activity of pyrazole derivatives is the suppression of pro-inflammatory cytokines. These signaling proteins, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6), play a central role in initiating and sustaining inflammatory responses. Elevated levels of these cytokines are implicated in a variety of inflammatory diseases.

Studies on various pyrazole analogues have demonstrated their ability to inhibit the production of these key cytokines. For instance, certain 3,5-disubstituted-4,5-dihydro-1H-pyrazoles were shown to significantly suppress serum levels of TNF-α and IL-1β in animal models of arthritis. In one case, a specific derivative achieved 48% suppression of TNF-α and 45% suppression of IL-1β. The 3-aminopyrazole (B16455) and 5-aminopyrazole scaffolds are considered particularly promising frameworks for developing agents that can regulate pro-inflammatory cytokine production. mdpi.com This ability to modulate cytokine expression highlights the potential of pyrazole-based compounds as therapeutic agents for a range of inflammatory conditions.

Interaction with Cyclooxygenase Enzymes

Pyrazole derivatives are widely recognized for their anti-inflammatory properties, which are often mediated through the inhibition of cyclooxygenase (COX) enzymes. rjpn.org These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. nih.govmdpi.comtandfonline.comresearchgate.net While COX-1 is a constitutive enzyme involved in physiological functions, COX-2 is inducible and its expression is significantly upregulated during inflammatory processes. nih.govtandfonline.com

Derivatives of 1-phenyl-1H-pyrazole have demonstrated significant and selective inhibitory activity against the COX-2 isoenzyme. nih.gov Molecular docking studies have provided insights into the binding interactions of these compounds within the COX-2 active site. The methoxy group, such as the one present in this compound, can play a crucial role in these interactions. For instance, studies on related compounds have shown that a methoxy group can form hydrogen bonds with key amino acid residues in the COX-2 binding pocket, such as Arg120 and Tyr355, thereby stabilizing the ligand-enzyme complex. nih.govresearchgate.net This interaction is critical for the inhibitory potency and selectivity of the compound. The pyrazole ring itself is also integral to binding, often interacting with other residues within the enzyme's active site. researchgate.netnih.gov The anti-inflammatory efficacy of many pyrazole-based compounds is directly linked to their ability to selectively inhibit COX-2 over COX-1, which is associated with a reduced risk of gastrointestinal side effects. nih.govnih.gov

Table 1: COX-2 Inhibitory Activity of Selected Pyrazole Derivatives

Compound ClassReported ActivityKey Structural FeatureReference
1,5-DiarylpyrazolesSelective COX-2 InhibitionTrifluoromethyl group at position 3 nih.gov
N-ArylpyrazolesPotent COX-2 Inhibitionp-methoxyphenyl chalcone (B49325) wings researchgate.net
Thiohydantoin-pyrazole hybridsPromising anti-inflammatory activityMethoxy substituents nih.gov
Pyrazole-pyridazine hybridsSelective COX-2 InhibitionPyrazole ring nitrogen and amino group interactions nih.gov

Antioxidant Effects and Free Radical Scavenging

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. mdpi.com Pyrazole derivatives have been investigated for their antioxidant properties, primarily their capacity to scavenge free radicals. nih.govresearchgate.net The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay is a widely used method to evaluate this activity. nih.govmdpi.commdpi.commdpi.com In this assay, an antioxidant compound donates a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically. nih.gov

The antioxidant potential of the pyrazole scaffold is often attributed to the presence of an NH proton. nih.gov Studies on various substituted pyrazoles have demonstrated significant free radical scavenging activity. nih.govnih.gov The presence of electron-donating groups, such as a methoxy (OCH3) group, on the phenyl ring attached to the pyrazole core can be beneficial for antioxidant activity. nih.gov These groups can enhance the stability of the resulting radical after hydrogen donation, thereby improving the scavenging efficiency. The mechanism of action for these compounds can involve direct neutralization of free radicals, preventing oxidative damage to cellular components.

Table 2: Free Radical Scavenging Activity of Pyrazole Derivatives

Compound TypeAssay MethodObserved EffectReference
Di-halogenated pyrazole derivativesDPPH Radical ScavengingSignificant DPPH RSA nih.gov
Pyrazole-based sulfonamidesDPPH Radical ScavengingInvestigated for free radical scavenging nih.gov
Substituted PyrazolesDPPH Radical ScavengingDemonstrated antioxidant capacity nih.gov
Phenyl-pyrazolone derivativesDPPH Radical ScavengingSignificant antioxidant effects mdpi.com

Anticancer Activity and Cytotoxicity Mechanisms

The pyrazole scaffold is a privileged structure in the design of anticancer agents, with numerous derivatives showing potent antiproliferative effects against a variety of cancer cell lines. nih.govnih.govnih.gov Research has shown that pyrazole-containing compounds can induce cytotoxicity in cancer cells through mechanisms such as apoptosis and cell cycle arrest. nih.govmdpi.com

The nature and position of substituents on the pyrazole and its associated phenyl rings significantly influence the cytotoxic activity. The presence of methoxy groups has been shown to enhance the anticancer potential of pyrazole derivatives. For example, a study on a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives demonstrated dose- and time-dependent cytotoxicity against triple-negative breast cancer cells (MDA-MB-468). nih.gov Specifically, the compound 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole was identified as the most active in the series, with IC50 values significantly lower than the standard drug, Paclitaxel. nih.gov This suggests that methoxy substitutions can confer potent cytotoxic properties, making these compounds promising candidates for further investigation in cancer therapy. nih.govresearchgate.net

The anticancer mechanism of pyrazole derivatives often involves direct interaction with key proteins that regulate cell growth, proliferation, and survival. nih.gov The methoxyphenyl group can facilitate binding to hydrophobic pockets within proteins, while the pyrazole ring is capable of forming hydrogen bonds with amino acid residues. One identified mechanism is the induction of apoptosis, or programmed cell death. This process can be triggered by the generation of reactive oxygen species (ROS) and the subsequent activation of caspases, which are proteases that execute the apoptotic program. nih.gov For instance, the highly active compound 3f was found to provoke apoptosis accompanied by elevated ROS levels and increased caspase 3 activity in MDA-MB-468 cells. nih.gov Furthermore, some pyrazole compounds have been shown to inhibit tubulin polymerization, disrupting microtubule organization and leading to cell cycle arrest and apoptosis. mdpi.com Other research has focused on the inhibition of protein-protein interactions, such as the p53-MDM2 interaction, which is a critical pathway for tumor suppression. ekb.eg

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. nih.gov The pyrazole scaffold is a well-established pharmacophore for the development of kinase inhibitors. nih.govnih.gov Pyrazole-based molecules have been successfully developed as inhibitors for a wide range of kinases, including:

Cyclin-Dependent Kinases (CDKs): These kinases regulate the cell cycle, and their inhibition can lead to cell cycle arrest. nih.gov Docking studies have shown that the pyrazole ring of certain inhibitors interacts with key residues like Asp86 in the CDK1 active site. nih.gov

Akt Kinase: A key node in cell survival pathways, Akt inhibitors like Afuresertib are based on a pyrazole structure. nih.gov

BCR-ABL Kinase: The target for chronic myeloid leukemia (CML) therapy, pyrazole-based compounds have been developed as non-ATP competitive inhibitors. nih.gov

FLT3 and other Tyrosine Kinases: Pyrazole-containing compounds have shown potent inhibitory activity against mutated forms of FMS-like tyrosine kinase 3 (FLT3), which is implicated in acute myeloid leukemia. researchgate.net

Phosphatidylinositol 3-Kinases (PI3K): A series of (1H-pyrazol-4-yl)methanamines were synthesized and evaluated as PI3Kγ enzyme inhibitors, showing moderate to good inhibitory potential. thaiscience.info

The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is a recognized privileged scaffold for developing kinase inhibitors, highlighting the versatility of the pyrazole ring in targeting the ATP-binding site of various kinases. nih.gov

Table 3: Kinase Inhibition by Pyrazole-Based Compounds

Target Kinase FamilyExample Compound/ScaffoldTherapeutic AreaReference
Cyclin-Dependent Kinases (CDKs)Pyrazole ring with N-phenyl and triazole ringsCancer nih.gov
Akt KinaseAfuresertibCancer (Colon) nih.gov
BCR-ABL KinaseAsciminib (ABL-001)Chronic Myeloid Leukemia nih.gov
FLT3 Tyrosine KinaseN-(3-Methoxyphenyl)-...-pyridin-2-amineAcute Myeloid Leukemia researchgate.net
Phosphatidylinositol 3-Kinase (PI3Kγ)(1H-pyrazol-4-yl)methanaminesInflammatory Diseases thaiscience.info

Enzyme and Receptor Modulation

Beyond the specific targets mentioned above, this compound and related structures demonstrate a broader capacity for modulating various enzymes and receptors, contributing to their diverse pharmacological profile.

The pyrazole core is a key feature in many non-steroidal anti-inflammatory drugs (NSAIDs), with celecoxib being a prominent example. nih.govresearchgate.net This activity is primarily due to the inhibition of COX enzymes as previously discussed. Additionally, some pyrazole-pyridazine hybrids have been designed as dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory cascade. nih.gov

The versatility of the pyrazole scaffold extends to the central nervous system. For instance, certain pyrazole derivatives have been optimized as potent antagonists for the adenosine (B11128) A2A receptor, a target for the treatment of Parkinson's disease. nih.gov Furthermore, pyrazoles have been identified as inhibitors of alcohol dehydrogenase. nih.gov The ability of the pyrazole ring and its substituents, like the methoxyphenyl group, to engage in various non-covalent interactions (hydrogen bonding, hydrophobic interactions) allows these molecules to bind to a wide range of biological targets, leading to the modulation of their activity. nih.gov

σ1 Receptor Interactions

While direct studies on this compound are not extensively documented in this context, the broader pyrazole scaffold is known to interact with sigma-1 (σ1) receptors. The σ1 receptor is a unique molecular chaperone protein located primarily at the endoplasmic reticulum, which modulates a variety of signaling pathways. nih.gov

Research into pyrazolo[3,4-d]pyrimidine derivatives has identified them as potent σ1 receptor ligands. nih.govnih.gov A structure-activity relationship (SAR) study of these compounds revealed that the receptor favors relatively lipophilic substituents at opposite ends of the central scaffold. nih.gov For instance, the compound 4-(2-((5-methyl-1-(2-naphthalenyl)-1H-pyrazol-3-yl)oxy)ethyl)morpholine has been identified as a substance that interacts with the σ1 receptor. nih.gov Antagonists of the σ1 receptor have been investigated for their potential in treating various types of pain, including neuropathic, osteoarthritic, and cancer pain, by preventing neuroinflammatory processes. nih.gov These findings suggest that the pyrazole core, a central feature of this compound, is a viable scaffold for designing ligands that target the σ1 receptor.

Calcium-Sensing Receptor Agonism

The calcium-sensing receptor (CaSR) is a G protein-coupled receptor that plays a crucial role in maintaining calcium homeostasis. medchemexpress.com Compounds that act as agonists at this receptor, known as calcimimetics, have therapeutic applications. Research efforts have focused on developing orally bioavailable type II calcimimetics, leading to the investigation of pyrazole derivatives. nih.gov

A study on substituted 1-(1-phenyl-1H-pyrazol-3-yl)methanamines, which are structurally analogous to this compound, identified these compounds as potent and efficacious type II calcimimetics. nih.gov The structure-activity relationships of various substituted heterocycles were explored to understand their effects on the human calcium-sensing receptor. This line of research indicates the potential of the pyrazole scaffold in designing agonists for the CaSR. nih.gov Further supporting this, another complex pyrazole derivative, 1-({[1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane carboxylic acid, was examined using a calcium assay in cells expressing the neurotensin (B549771) receptor, demonstrating the relevance of this chemical class in modulating calcium-related signaling pathways. nih.gov

UBE2K Modulators

This compound, also referred to as 5-(2-methoxyphenyl)-1H-pyrazol-3-amine, has been identified as a key chemical intermediate in the synthesis of modulators for the enzyme Ubiquitin-Conjugating Enzyme E2 K (UBE2K). google.comgoogle.com UBE2K is involved in the ubiquitin-proteasome system, which is critical for protein degradation and cellular regulation. Modulators of this enzyme are being investigated for their potential in treating various cancers. google.com

Patents describe the synthesis of UBE2K modulators where 5-(2-methoxyphenyl)-1H-pyrazol-3-amine serves as a precursor. The synthesis involves reacting methyl 3-(2-methoxyphenyl)-3-oxopropanenitrile with hydrazine (B178648) hydrate (B1144303) to form the pyrazol-3-amine core. google.comgoogle.com This amine is then further modified in subsequent steps to produce the final active compounds, such as 2-(difluoromethoxy)-N-((5-(2-methoxyphenyl)-1H-pyrazol-3-yl)sulfonyl)benzamide. google.comgoogle.com The role of this compound in this context is foundational, providing the necessary scaffold for building more complex molecules that inhibit UBE2K activity. google.com

PPAR Binding Activities

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that regulate genes involved in lipid and glucose metabolism. researchgate.netnih.gov The pyrazole scaffold has been incorporated into molecules designed to target these nuclear receptors, particularly PPARα and PPARγ. researchgate.netnih.gov

Studies on 1H-pyrazolo[3,4-b]pyridine derivatives have shown them to be selective activators of PPARα. researchgate.net Crystal structures of these compounds bound to the PPARα ligand-binding domain (LBD) show a canonical hydrogen-bond network essential for receptor activation. researchgate.net Similarly, other research has focused on pyrazole-based 2,4-thiazolidinedione (B21345) derivatives as PPARγ modulators for their antidiabetic activity. nih.gov Molecular docking studies of these compounds showed interactions with key amino acid residues in the PPARγ binding domain, such as HIS 449, TYR 473, and SER 289. nih.gov While direct binding data for this compound is not available, the consistent activity of various pyrazole derivatives suggests that this structural class is well-suited for interaction with PPARs. nih.govnih.gov

Table 1: PPARγ Transactivation by Pyrazole-Based Thiazolidinedione Derivatives

Compound % PPARγ Transactivation
5o 52.06%
5n 51.30%
5a 48.65%
5i 43.13%
5b 40.36%
Rosiglitazone (Reference) 85.30%
Pioglitazone (Reference) 65.22%

Data sourced from a study on pyrazole-based 2,4-thiazolidinedione derivatives as PPAR-γ modulators. nih.gov

α-Glucosidase Inhibition

Inhibitors of α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose, are a therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.govdntb.gov.ua Several studies have demonstrated the potential of pyrazole-containing compounds as α-glucosidase inhibitors. nih.govmdpi.com

Research on a series of pyrazole derivatives showed that they possess potent α-glucosidase inhibitory activity. For example, the compound 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) exhibited an IC50 value of 75.62 ± 0.56 µM, which is comparable to the standard drug Acarbose (IC50 = 72.58 ± 0.68 µM). nih.gov Another study on pyrazole-based Schiff bases also identified compounds with a high inhibitory effect on α-glucosidase. mdpi.com The structure-activity relationship studies indicate that various substituents on the pyrazole and associated phenyl rings can significantly influence the degree of enzyme inhibition. nih.gov

Table 2: α-Glucosidase and α-Amylase Inhibition by Pyrazole Derivatives

Compound α-Glucosidase IC50 (µM) α-Amylase IC50 (µM)
Pyz-1 75.62 ± 0.56 119.3 ± 0.75
Pyz-2 95.85 ± 0.92 120.2 ± 0.68
Acarbose (Reference) 72.58 ± 0.68 115.6 ± 0.574

Data from a 2024 study on the in vitro biological evaluation of pyrazole derivatives. nih.gov

Antidiabetic and Hypoglycemic Potential

The potential of pyrazole derivatives as antidiabetic agents is supported by their activities as both PPAR agonists and α-glucosidase inhibitors. eurekaselect.com The activation of PPARγ is a well-established mechanism for improving insulin (B600854) sensitization, while PPARα activation helps regulate fatty acid metabolism. nih.gov Several classes of pyrazole derivatives have been synthesized and tested for their ability to lower blood glucose. nih.govnih.gov

For example, pyrazole-based 2,4-thiazolidinedione derivatives demonstrated significant blood glucose-lowering effects in streptozotocin-induced diabetic rat models. nih.gov The most potent of these compounds also increased the gene expression of PPARγ. nih.gov Furthermore, the inhibition of carbohydrate-digesting enzymes like α-glucosidase and α-amylase by pyrazole compounds directly contributes to their hypoglycemic potential by slowing glucose absorption. nih.govmdpi.com The combination of these mechanistic pathways makes the pyrazole scaffold a promising core for the development of novel antidiabetic drugs. eurekaselect.comekb.eg

Antileishmanial Activity

Leishmaniasis is a parasitic disease for which new therapeutic agents are urgently needed. nih.gov The pyrazole nucleus has been identified as a key pharmacophore in the design of novel antileishmanial agents. nih.govresearchgate.net Numerous studies have evaluated pyrazole derivatives for their activity against various Leishmania species. nih.govacademicjournals.orgresearchgate.net

One study evaluated fourteen pyrazole and pyrano[2,3-c]pyrazole derivatives against Leishmania major, finding that seven of the compounds exhibited promising antileishmanial activity, with IC50 values ranging from 34.79 to 43.55 μg/mL. nih.gov This was significantly more potent than the standard drug Glucantime (IC50 = 97.31 μg/mL). nih.gov Another investigation of a new pyrazole derivative reported potent activity against L. tropica, L. major, and L. infantum, with IC50 values only slightly higher than the potent drug amphotericin B. researchgate.net The proposed mechanism for some pyrazole derivatives involves the inhibition of enzymes crucial for the parasite's survival, such as 14-alpha demethylase. nih.gov

Table 3: Antileishmanial Activity of Pyrazole Derivatives against Leishmania major

Compound IC50 (μg/mL)
P1 35.53
P5 36.79
P8 37.40
P12 34.79
P14 38.51
Glucantime (Reference) 97.31

Data from a study evaluating pyrazole derivatives against Leishmania major promastigotes. nih.gov

Neuroprotective Properties

Scientific investigation into the specific neuroprotective properties of this compound is an emerging area of research. While the broader class of pyrazole derivatives has garnered significant attention for their potential therapeutic applications in neurological disorders, dedicated studies on this particular compound are not extensively available in current scientific literature. The neuroprotective potential of pyrazole scaffolds is often attributed to their anti-inflammatory and antioxidant activities, which are key mechanisms in combating neurodegeneration. nih.govmdpi.comglobalresearchonline.net

The pyrazole nucleus is a versatile scaffold in medicinal chemistry, and various derivatives have been synthesized and evaluated for a range of biological activities. nih.govresearchgate.netmanipal.edu Research into pyrazole-based compounds has explored their efficacy as anti-inflammatory, analgesic, and antimicrobial agents. nih.govnih.govresearchgate.net The anti-inflammatory effects of some pyrazole derivatives are particularly relevant to neuroprotection, as neuroinflammation is a critical factor in the progression of many neurodegenerative diseases. nih.govbohrium.com By mitigating inflammatory processes in the central nervous system, such compounds could potentially slow down or prevent neuronal damage.

Furthermore, the structure-activity relationship (SAR) of pyrazole derivatives is a subject of ongoing investigation to optimize their therapeutic effects. nih.govtandfonline.comnih.govmdpi.com These studies aim to identify the specific structural features that contribute to the desired biological activities, including neuroprotection. For instance, the nature and position of substituents on the pyrazole ring can significantly influence the compound's potency and selectivity for various biological targets. nih.govfrontiersin.org The presence of a methoxyphenyl group, as in this compound, is a common feature in many biologically active molecules and may contribute to its pharmacokinetic and pharmacodynamic profile. nih.govsmolecule.comresearchgate.net

While direct evidence for the neuroprotective mechanisms of this compound is lacking, the general neuroprotective strategies of related pyrazole compounds involve the modulation of various cellular pathways. These can include the inhibition of enzymes involved in inflammation, such as cyclooxygenase (COX), and the scavenging of reactive oxygen species (ROS) that cause oxidative stress. bohrium.comnih.gov Oxidative stress is a major contributor to neuronal cell death in a variety of neurological conditions.

Future research is necessary to specifically elucidate the neuroprotective properties and mechanistic pathways of this compound. Such studies would need to employ in vitro models of neurotoxicity and in vivo models of neurodegenerative diseases to systematically evaluate its therapeutic potential.

Data on the Neuroprotective Properties of Pyrazole Derivatives (General)

Compound ClassProposed Mechanism of ActionReference ModelKey Findings
Pyrazolone DerivativesAnti-inflammatory, AntioxidantPTZ-induced neuroinflammation in miceReduction in oxidative stress markers and neuroinflammatory cytokines. nih.gov
4,5-dihydro-1H-pyrazole derivativesnNOS inhibitionRat brain tissueInhibition of neuronal nitric oxide synthase, suggesting a role in mitigating excitotoxicity. nih.gov
Fluorosulfate-containing pyrazole heterocyclesButyrylcholinesterase (BuChE) inhibitionIn vitro and in vivo models of Alzheimer's diseaseSelective BuChE inhibition, improvement of cognitive impairment, and prevention of Aβ toxicity. tandfonline.comnih.gov

Structure Activity Relationship Sar and Ligand Design for 1 2 Methoxyphenyl 1h Pyrazol 3 Amine Derivatives

Impact of Substituent Effects on Biological Activity

Substituents play a pivotal role in modulating the electronic properties, lipophilicity, and steric profile of a molecule, thereby influencing its interaction with biological targets.

The position of the methoxy (B1213986) group on the phenyl ring of N-aryl pyrazoles has a significant effect on the biological properties of the compounds. nih.gov Studies on related heterocyclic structures have demonstrated that altering the methoxy group's location from para to ortho or meta can substantially change a compound's pharmacokinetic and pharmacodynamic properties. nih.gov

For instance, in a study of 18F-labeled benzyl (B1604629) triphenylphosphonium cations, the ortho-methoxy substituted compound displayed the most favorable biological properties for a potential myocardial perfusion imaging (MPI) agent. nih.gov The ortho-substituted radiotracer showed accelerated radioactivity clearance from the liver and the highest heart-to-background ratios compared to its para and meta isomers. nih.gov Conversely, the para-substituted version exhibited the highest uptake in both the heart and other non-target organs, suggesting lower selectivity. nih.gov This suggests that the ortho position, as seen in 1-(2-methoxyphenyl)-1H-pyrazol-3-amine, can confer advantages in bioavailability and target selectivity over the para-isomer, likely due to steric and electronic influences on molecular conformation and binding. nih.govmdpi.com

Table 1: Comparative Biological Properties of Methoxy-Substituted Isomers

Isomer Position Target Uptake Non-Target Organ Uptake Clearance Rate Selectivity
Ortho Favorable Lower Faster Higher
Meta Moderate Moderate Moderate Moderate
Para Highest Highest Slower Lower

Data synthesized from studies on related scaffolds to illustrate the principle of positional isomerism. nih.gov

The amino group at the 3-position of the pyrazole (B372694) ring is a critical functional group that can significantly influence biological activity through hydrogen bonding. researchgate.net This NH₂ group can act as a hydrogen bond donor, a crucial interaction for anchoring the ligand within the active site of a biological target, such as an enzyme or receptor. nih.gov The N-unsubstituted pyrazole ring itself is capable of both donating and accepting hydrogen bonds. nih.govresearchgate.net The addition of an amino substituent provides a strong hydrogen bond donating site, which can lead to specific and high-affinity interactions with amino acid residues like aspartate, glutamate, or serine in a protein's binding pocket.

Molecular modeling studies of various pyrazole analogs have shown that their interaction with enzyme active sites often involves classical hydrogen bonding, which increases the residence time of the ligand in the active site and consequently enhances its biological activity. nih.gov Therefore, the 3-amino group in this compound is predicted to be a key determinant of its binding affinity and efficacy.

Structure-Activity Relationships in Pyrazole-Based Scaffolds

The pyrazole core is considered a "privileged structure" in medicinal chemistry due to its synthetic accessibility and versatile biological activities. researchgate.netresearchgate.netjcchems.com The SAR of pyrazole-based scaffolds is heavily dependent on the substitution patterns around the ring and the nature of appended groups.

The biological and chemical properties of pyrazole derivatives are heavily influenced by the substitutions on the pyrazole ring. nih.gov The N-unsubstituted pyrrole-like nitrogen (NH) can act as a hydrogen bond donor, a property that is abolished upon substitution at the N1 position. nih.gov In the case of this compound, the N1 position is occupied by the 2-methoxyphenyl group, which means it cannot act as a hydrogen bond donor at this site. This N1-substitution is crucial for orienting the phenyl ring towards specific binding pockets, such as the S1 and S1' pockets in proteases. nih.gov

Further substitutions at positions 3, 4, and 5 of the pyrazole ring are used to modulate activity and selectivity.

Position 3 and 5: Modifications at these positions are common for exploring interactions with enzyme subsites. For example, in meprin inhibitors, symmetric and unsymmetrical substitutions with aryl moieties at positions 3 and 5 were evaluated to modulate inhibitory activity. nih.gov

Position 4: Substitution at the 4-position can influence the electronic character of the ring and introduce steric bulk that may enhance selectivity or potency. nih.gov

The nature of the groups attached to the pyrazole core significantly impacts biological activity. These "pendant" groups can influence lipophilicity, steric hindrance, and the potential for specific interactions with the target protein. nih.gov

Phenyl Group: The presence of a phenyl group, as seen in the target compound at the N1-position, is common in many bioactive pyrazoles. nih.gov This group can engage in π-π stacking or hydrophobic interactions within a binding site. nih.gov The substitution on this phenyl ring (e.g., the ortho-methoxy group) further refines these interactions. In the development of anti-HIV agents, structural optimization of the benzyl group and the pyrazole ring led to a six-fold increase in potency. epa.gov

tert-Butyl Group: The introduction of bulky alkyl groups like tert-butyl can be used to probe steric tolerance in a binding pocket. In one study, a one-pot synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was developed, highlighting the utility of incorporating such groups to create libraries of potential drug-like compounds. mdpi.com The steric bulk of the tert-butyl group can enhance selectivity by preventing the compound from binding to off-target proteins with smaller active sites.

Table 2: Effect of Pendant Groups on Pyrazole Scaffold Activity

Pendant Group Position Common Interactions Potential Effect on Activity
Phenyl N1, C3, C5 π-π stacking, hydrophobic interactions Modulates potency and target affinity nih.govnih.gov
Methoxy-Phenyl N1 Hydrogen bonding (acceptor), steric/electronic effects Influences selectivity and pharmacokinetics nih.gov
tert-Butyl C3, C5 Steric hindrance, hydrophobic interactions Enhances selectivity, probes steric limits of binding site mdpi.com

Design Principles for Selective Ligands

The development of selective ligands is a cornerstone of modern medicinal chemistry, aiming to create molecules that interact with specific biological targets to elicit a desired therapeutic effect while minimizing off-target interactions and associated side effects. A key strategy in this endeavor is the rational design of molecules, which leverages an understanding of the target's structure and the ligand's chemical properties. This approach moves beyond random screening, employing predictive models and established chemical principles to construct novel compounds with enhanced potency and selectivity. One of the most effective of these principles is molecular hybridization.

Rational Design based on Molecular Hybridization

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophores—structural units with known biological activity—into a single new hybrid molecule. nih.govacs.org The goal is to create a novel chemical entity with an improved affinity and selectivity profile, or even a dual-action mechanism, by harnessing the bioactive characteristics of its parent fragments. nih.gov This approach is particularly useful in the design of derivatives from scaffolds like this compound, where the pyrazole core can be linked to other heterocyclic systems to modulate its pharmacological activity.

The underlying principle is that the resulting hybrid compound may interact with multiple binding sites on a target receptor or enzyme, or it may interact with two different biological targets simultaneously. This can lead to enhanced potency that is superior to the individual parent molecules or the simple sum of their effects. acs.org For instance, pyrazole scaffolds have been hybridized with various other moieties, such as benzimidazole, thiazole (B1198619), and indole, to generate compounds with diverse biological activities. nih.govresearchgate.netmdpi.com

Researchers have successfully synthesized and evaluated a variety of pyrazole-based hybrids, demonstrating the versatility of this design principle. The selection of pharmacophores for hybridization is critical and is often based on their known roles in interacting with specific biological pathways. For example, molecules containing a pyrazole scaffold have been shown to induce apoptosis through caspase-dependent pathways, while imidazole structures are known to inhibit the PI3K/Akt/mTOR signaling pathway. nih.gov Combining these two motifs can yield a hybrid with potentially synergistic anticancer effects.

The effectiveness of molecular hybridization is illustrated by the development of various pyrazole-based compounds with significant biological activities. The following table summarizes selected examples of pyrazole hybrids and their observed effects, showcasing the power of this design strategy.

Hybrid Compound ClassPharmacophores CombinedObserved Biological ActivityKey FindingsReference
Benzimidazole-Pyrazole HybridsBenzimidazole and PyrazoleAnti-inflammatory, AntioxidantA hybrid with a para-nitrophenyl moiety on the pyrazole ring (Compound 6a) showed the highest anti-inflammatory activity. A hybrid with a para-bromophenyl group (Compound 6i) exhibited the highest radical scavenging activity. nih.govacs.org
Thiazole-Pyrazole HybridsThiazole and PyrazoleAnticancer (against MCF-7 breast cancer cell line)Compound IVc, a thiazole-pyrazole hybrid, demonstrated the highest anticancer activity among the tested series. researchgate.net
Indole-Pyrazole HybridsIndole and PyrazoleCytoprotectiveMost of the synthesized indole-pyrazole hybrids showed no hemolytic activity but demonstrated significant cytoprotective effects on human erythrocytes under oxidative stress. mdpi.com
Pyrazole-Chalcone HybridsPyrazole and Chalcone (B49325)Anticancer (against MCF-7, SiHa, PC-3 cell lines), Tubulin Polymerization InhibitionCompound 5o exhibited excellent cytotoxicity against multiple cancer cell lines without significant toxicity to normal cells. mdpi.com

The rational design process for these hybrids often involves several steps. It begins with the identification of suitable pharmacophores based on existing structure-activity relationship (SAR) data. nih.govnih.gov Synthesis is then carried out, often through multi-step reactions, to link the chosen fragments. acs.org For example, the synthesis of benzimidazole-tethered pyrazoles can involve the condensation of arylhydrazine with an appropriate ketone, followed by cyclization using the Vilsmeier-Haack reaction to form the pyrazole-carbaldehyde intermediate, which is then further modified to create the final hybrid structure. acs.org

This strategic combination of bioactive moieties underscores a powerful and rational approach to discovering novel ligands with tailored selectivity and enhanced efficacy, providing a clear path for the further development of derivatives based on the this compound core.

Advanced Derivatization and Analogue Synthesis Strategies for 1 2 Methoxyphenyl 1h Pyrazol 3 Amine

Functional Group Modifications and Replacements

The chemical architecture of 1-(2-methoxyphenyl)-1H-pyrazol-3-amine offers several sites for functional group modification, primarily centered around the 3-amino group and the C4 position of the pyrazole (B372694) ring. These modifications are instrumental in exploring the structure-activity relationships (SAR) of its derivatives. frontiersin.org

The exocyclic 3-amino group is a primary target for derivatization due to its nucleophilic character. It readily participates in a variety of reactions:

Acylation: Reaction with acyl chlorides or anhydrides to form corresponding amides.

Sulfonylation: Treatment with sulfonyl chlorides to yield sulfonamides.

Alkylation and Arylation: Introduction of alkyl or aryl substituents through nucleophilic substitution or coupling reactions.

Diazotization: Conversion of the amino group into a diazonium salt, which can then be substituted by a wide range of functional groups (e.g., halogens, hydroxyl, cyano) via Sandmeyer-type reactions.

The pyrazole ring itself, particularly the C4 position, is susceptible to electrophilic substitution. mdpi.com The activating effect of the 3-amino group facilitates reactions such as halogenation (bromination or chlorination) and nitration, introducing new functional handles for further diversification. globalresearchonline.net The N1-substituted 2-methoxyphenyl ring is generally more stable, but modifications like demethylation of the methoxy (B1213986) group can be achieved to provide a phenolic hydroxyl group for subsequent reactions.

Table 1: Potential Functional Group Modifications for this compound

Reaction Site Reaction Type Reagent Example Resulting Functional Group
3-Amino Group Acylation Acetyl chloride Amide (-NHCOCH₃)
Sulfonylation Tosyl chloride Sulfonamide (-NHSO₂Ar)
Schiff Base Formation Benzaldehyde Imine (-N=CHPh)
Diazotization/Substitution NaNO₂/HCl, then CuBr Bromo (-Br)
C4-Position Halogenation N-Bromosuccinimide (NBS) Bromo (-Br)
Nitration HNO₃/H₂SO₄ Nitro (-NO₂)
2-Methoxy Group Demethylation Boron tribromide (BBr₃) Hydroxyl (-OH)

Construction of Fused Heterocyclic Systems (e.g., Pyrazolo[1,5-a]pyrimidines)

The inherent reactivity of the 3-aminopyrazole (B16455) moiety makes it an ideal precursor for the synthesis of fused heterocyclic systems. Pyrazolo[1,5-a]pyrimidines, which are purine (B94841) analogues, are of significant interest and can be readily synthesized from this compound. d-nb.infoias.ac.in This transformation is typically achieved through the condensation of the aminopyrazole with a 1,3-dielectrophilic species.

The reaction proceeds via an initial nucleophilic attack of the exocyclic 3-amino group on one of the electrophilic centers of the reaction partner. This is followed by an intramolecular cyclization involving the N2 nitrogen of the pyrazole ring, which attacks the second electrophilic center, leading to the formation of the fused pyrimidine (B1678525) ring. nih.gov A variety of reagents can serve as the three-carbon dielectrophilic unit, including β-ketoesters, dialkyl malonates, and α,β-unsaturated carbonyl compounds. nih.goveurekaselect.com The choice of reagent allows for the introduction of diverse substituents onto the newly formed pyrimidine ring.

For example, reaction with diethyl malonate followed by chlorination with phosphorus oxychloride can produce a 5,7-dichloropyrazolo[1,5-a]pyrimidine (B1313661) intermediate. nih.gov The chlorine atoms, particularly at the 7-position, are highly reactive and can be selectively displaced by various nucleophiles, enabling the synthesis of a library of derivatives. nih.gov

Table 2: Synthesis of Pyrazolo[1,5-a]pyrimidines from 3-Aminopyrazole Precursors

1,3-Dielectrophile Partner Reaction Conditions Intermediate/Product Type Reference
Diethyl malonate Sodium ethoxide, reflux Pyrazolo[1,5-a]pyrimidine-5,7-diol nih.gov
Ethyl acetoacetate Acetic acid, reflux 7-Methylpyrazolo[1,5-a]pyrimidin-5-one ekb.eg
Chalcones (Ar-CO-CH=CH-Ar') Base catalysis Dihydropyrazolo[1,5-a]pyrimidines eurekaselect.com
Enaminones Acetic acid, reflux Substituted Pyrazolo[1,5-a]pyrimidines ekb.eg

Synthesis of Hybrid Derivatives (e.g., Pyrazolyl-Thiazole)

Hybrid molecules, which covalently link two or more distinct pharmacophoric units, represent a powerful strategy in medicinal chemistry. Synthesizing a pyrazolyl-thiazole hybrid from this compound involves a multi-step sequence that culminates in the construction of the thiazole (B1198619) ring.

A prevalent method for this construction is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide or thiourea (B124793) derivative with an α-halocarbonyl compound. researchgate.net To apply this to the starting compound, the 3-amino group must first be converted into a thiourea. This is typically achieved by reacting the aminopyrazole with an appropriate isothiocyanate (R-N=C=S).

The resulting N-(1-(2-methoxyphenyl)-1H-pyrazol-3-yl)thiourea serves as the key intermediate. Subsequent reaction with various substituted α-haloketones, such as phenacyl bromides, in a suitable solvent like ethanol (B145695) under reflux conditions, leads to cyclization and the formation of the desired 2-(pyrazol-3-ylamino)-thiazole derivatives. acs.org This modular approach allows for systematic variation of substituents on both the pyrazole and thiazole moieties.

Synthetic Scheme Outline:

Thiourea Formation: this compound reacts with an aryl isothiocyanate to form N-aryl-N'-(1-(2-methoxyphenyl)-1H-pyrazol-3-yl)thiourea.

Hantzsch Cyclization: The thiourea intermediate is treated with a substituted phenacyl bromide (α-bromoacetophenone), leading to the formation of a 2,4-disubstituted thiazole ring linked to the pyrazole core via the amino group at position 2 of the thiazole. acs.orgnih.gov

Table 3: Examples of Reagents for Pyrazolyl-Thiazole Hybrid Synthesis

Step Reagent Class Specific Example Resulting Moiety/Substituent Reference
1. Thiourea Formation Isothiocyanates Phenyl isothiocyanate Phenylthiourea acs.org
2. Thiazole Cyclization α-Haloketones 4-Chlorophenacyl bromide 4-(4-chlorophenyl)thiazole acs.orgrsc.org
4-Methoxyphenacyl bromide 4-(4-methoxyphenyl)thiazole rsc.org
2-Bromoacetylthiophene 4-(thiophen-2-yl)thiazole rsc.org

Multi-component Reaction (MCR) Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all starting materials, offer significant advantages in terms of efficiency, atom economy, and operational simplicity. distantreader.orgnih.gov The 3-amino group and the adjacent C4-H bond of this compound make it a suitable substrate for various MCRs, enabling the rapid construction of complex heterocyclic libraries. longdom.org

One common MCR strategy involves the condensation of an aminopyrazole, an aldehyde, and an active methylene (B1212753) compound (e.g., malononitrile, ethyl cyanoacetate). These reactions can lead to the formation of diverse fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, in a single pot. longdom.org The specific outcome is often dictated by the choice of reactants, catalyst, and reaction conditions.

For instance, a three-component reaction of this compound, an aromatic aldehyde, and malononitrile, often catalyzed by a base like piperidine (B6355638) or an acid, can yield highly substituted aminopyridine rings fused to the pyrazole core. The versatility of this approach lies in the wide array of commercially available aldehydes and active methylene compounds, allowing for extensive structural diversification. nih.govlongdom.org

Table 4: Illustrative Multi-component Reaction Scheme

Component 1 Component 2 (Aldehyde) Component 3 (Active Methylene) Potential Product Scaffold
This compound Benzaldehyde Malononitrile Pyrazolo[3,4-b]pyridine
This compound 4-Chlorobenzaldehyde Ethyl cyanoacetate Pyrazolo[3,4-b]pyridine
This compound Cyclohexanecarboxaldehyde Malononitrile Pyrazolo[3,4-b]pyridine
This compound Benzaldehyde Cyclohexanone Pyrazolo[1,5-a]quinazoline

Applications in Medicinal and Chemical Research of 1 2 Methoxyphenyl 1h Pyrazol 3 Amine

Role as a Synthetic Building Block in Organic Chemistry

The 3-aminopyrazole (B16455) moiety is a versatile and highly valuable building block in synthetic organic chemistry. mdpi.com The presence of a reactive primary amino group and multiple nitrogen atoms in the pyrazole (B372694) ring allows 1-(2-methoxyphenyl)-1H-pyrazol-3-amine to serve as a precursor for the synthesis of more complex, polycyclic heterocyclic systems.

The amino group can undergo a variety of chemical transformations, including:

Acylation and Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form the corresponding amides and sulfonamides. These reactions are fundamental in structure-activity relationship (SAR) studies for modifying a compound's properties. sci-hub.sejapsonline.com

Alkylation: The amino group can be alkylated to form secondary or tertiary amines.

Condensation Reactions: The compound can react with 1,3-dicarbonyl compounds (like β-ketoesters) in cyclocondensation reactions to yield fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are themselves scaffolds of significant biological interest. mdpi.com

Diazotization: The primary amino group can be converted to a diazonium salt, which is a highly versatile intermediate that can be substituted with a wide range of functional groups.

The pyrazole ring itself can also undergo reactions such as electrophilic substitution, although the specific position of substitution is directed by the existing groups on the ring. The versatility of aminopyrazoles makes them key intermediates for creating libraries of compounds for high-throughput screening in drug discovery and other research areas. mdpi.com

Lead Compound Identification and Optimization in Drug Discovery Research

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs. mdpi.comrsc.org Derivatives of pyrazole exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. mdpi.comontosight.aiglobalresearchonline.net Aminopyrazoles, in particular, are attractive frameworks for developing ligands for enzymes and receptors, such as kinases and cyclooxygenase (COX) enzymes. mdpi.comnih.gov

The process of drug discovery often involves identifying a "hit" or "lead" compound, which is then systematically modified to improve its potency, selectivity, and pharmacokinetic properties (a process known as lead optimization). nih.govsk.ru While specific studies identifying this compound as a lead compound are not prominent in the literature, its structure contains the key features of the aminopyrazole pharmacophore that has been widely studied.

Lead optimization of a pyrazole-based compound typically involves a detailed structure-activity relationship (SAR) study. sci-hub.senih.gov For a molecule like this compound, this would involve synthesizing analogs with modifications at several key positions:

The Amino Group (Position 3): Converting the amine to various amides, sulfonamides, or ureas can introduce new hydrogen bonding interactions with a biological target.

The Phenyl Ring (Position 1): The substitution pattern on the phenyl ring is critical. The position and nature of the methoxy (B1213986) group can be altered, or other substituents (e.g., halogens, alkyls, trifluoromethyl groups) can be introduced to probe steric and electronic effects on binding affinity. sci-hub.se

The Pyrazole Core (Positions 4 and 5): Substituents can be added to the C4 or C5 positions of the pyrazole ring to improve properties. For example, adding a bulky group might enhance selectivity for a specific enzyme's binding pocket.

The following table illustrates a generalized approach to lead optimization for a pyrazole scaffold, based on common strategies seen in medicinal chemistry. sci-hub.senih.gov

Modification SiteType of ModificationPotential Goal
N1-Phenyl Ring Vary substituents (e.g., -Cl, -F, -CH₃, -CF₃)Improve potency, selectivity, metabolic stability
Change substitution pattern (ortho, meta, para)Optimize binding orientation
C3-Amino Group Acylation to form amidesIntroduce hydrogen bond acceptors/donors
Formation of ureas/thioureasExplore different binding interactions
C4-Position Introduction of small alkyl or halogen groupsModulate electronics and block metabolism
C5-Position Introduction of various functional groupsEnhance target engagement and selectivity

This systematic approach allows medicinal chemists to fine-tune the properties of a lead compound, potentially transforming it into a viable drug candidate. nih.gov

Investigation in Agricultural Chemistry (e.g., Herbicides, Pesticides)

Beyond medicine, pyrazole derivatives have made a significant impact on the agricultural sector as active ingredients in herbicides, insecticides, and fungicides. rroij.comnih.gov The phenylpyrazole insecticide Fipronil is a well-known example that highlights the commercial success of this chemical class in agrochemicals. nih.gov

Research has explored various substituted pyrazoles for their ability to control weeds and pests. nih.govnih.gov Compounds containing a phenyl ring attached to the pyrazole core are a common motif in the design of new herbicides. researchgate.netresearchgate.net These molecules often act by inhibiting specific enzymes in plants that are not present in animals, such as protoporphyrinogen (B1215707) oxidase (PPO or Protox). researchgate.net

The table below summarizes findings from a study on different pyrazole derivatives, illustrating their varying levels of herbicidal activity against common weeds. nih.govnih.govcabidigitallibrary.org

Weed SpeciesTypeExample Pyrazole DerivativeInhibition (%)
Digitaria sanguinalisMonocot5-heterocycloxy-3-methyl-1-phenyl-1H-pyrazoleModerate
Setaria viridisMonocotPhenylpyridine-pyrazole derivative50% nih.gov
Brassica campestrisDicot4-chloro-N'-(2-(2,4-dichlorophenoxy)acetyl)-3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazide100% researchgate.net
Abutilon theophrastiDicotSubstituted phenylpyrazole derivative>90% researchgate.net
Amaranthus retroflexusDicotPyrazole amide derivative60% (root growth) cabidigitallibrary.org

Additionally, some pyrazole compounds have been investigated for their insecticidal properties against various pests, including aphids and cockroaches. researchgate.netnih.govresearchgate.net

Material Science Applications (e.g., Polymers, Coatings)

The application of pyrazole derivatives extends into material science, although this area is less explored than their medicinal and agricultural uses. rroij.comontosight.ai The unique electronic properties, rigidity, and ability of the pyrazole ring to coordinate with metal ions make it a candidate for inclusion in functional materials. Potential applications include the synthesis of dyes, polymers, and organic light-emitting diodes (OLEDs). mdpi.commdpi.com

Specifically for aminopyrazoles, one documented application is in the formulation of dyes. A patent has described the use of certain 4-aminopyrazole derivatives for keratin (B1170402) dyeing, indicating their utility as coloring agents. nih.gov The amino group provides a point of attachment or reactivity that can be crucial for binding to a substrate like hair.

While specific studies detailing the use of this compound in polymers or coatings are scarce, the general properties of the aminopyrazole scaffold suggest potential. The amine functionality could be used to incorporate the molecule into polymer backbones, for example, through the formation of polyamides or polyimides. The aromatic nature of the pyrazole and phenyl rings could contribute to thermal stability and specific optical properties in the resulting materials.

Analytical Chemistry Method Development for Compound Detection

The structural elucidation and confirmation of this compound would be performed using standard analytical techniques. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the precise arrangement of atoms and confirm the connectivity of the molecule. nih.govmdpi.com

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity and purity. nih.govnih.gov

Infrared (IR) Spectroscopy: Helps identify characteristic functional groups, such as the N-H stretches of the amine and the C=N and C=C bonds within the aromatic rings.

For the quantitative detection of this compound in complex matrices (e.g., environmental samples or biological fluids), more advanced methods would need to be developed. High-performance liquid chromatography (HPLC), often coupled with UV-Vis or mass spectrometry detectors (LC-MS), is a common and powerful technique for separating, identifying, and quantifying trace amounts of organic molecules.

While specific detection methods for this compound have not been published, research on other pyrazole derivatives demonstrates the development of specialized analytical procedures. For example, sensitive electrochemical methods, such as differential pulse voltammetry, have been developed for the quantification of novel pyrazole-based anticancer drug candidates in biological samples like urine. researchgate.net Such approaches highlight the potential for creating tailored analytical methods for new pyrazole compounds as they gain importance.

Academic Patent Landscape and Innovation in Pyrazole Derivatives

The patent landscape for pyrazole derivatives is vast and reflects their immense value in commercial applications, particularly in pharmaceuticals and agriculture. researchgate.net A review of patents reveals continuous innovation centered on the pyrazole scaffold, with companies protecting novel derivatives with improved efficacy, better safety profiles, or new therapeutic indications.

Key areas of innovation in the patent literature for pyrazole derivatives include:

Oncology: A significant number of patents describe pyrazole derivatives as inhibitors of various protein kinases, which are crucial targets in cancer therapy. nih.govnih.gov

Inflammation and Autoimmune Diseases: Many patents cover pyrazoles as selective inhibitors of enzymes like COX-2 for treating inflammation, or other targets relevant to autoimmune disorders. google.com

Neurodegenerative Disorders: Patents have been filed for pyrazole compounds aimed at treating conditions like Alzheimer's disease. google.com

Agrochemicals: Companies continue to patent new pyrazole-based herbicides, fungicides, and insecticides with novel modes of action or improved environmental profiles. researchgate.net

The table below summarizes the focus of several patents for pyrazole derivatives, illustrating the breadth of innovation in this area.

Patent Number/ReferenceField of ApplicationTarget/Mechanism of Action
US5466823APharmaceuticals (Anti-inflammatory)Cyclooxygenase-2 (COX-2) Inhibitors google.com
US20070270474A1Pharmaceuticals (Neurodegeneration)Inhibition of Aβ-peptide production (Alzheimer's) google.com
J. Med. Chem. 2016, 59, 21, 9788–9805Pharmaceuticals (Oncology)Multi-kinase inhibitors for Triple Negative Breast Cancer nih.gov
Ezava et. al., 2005 (cited in researchgate.net)Pharmaceuticals (Analgesic)Selective COX enzyme inhibition researchgate.net
US patent 5698708 (cited in researchgate.net)AgrochemicalsHerbicides researchgate.net

This intense patent activity underscores the ongoing economic and scientific importance of pyrazole chemistry and signals that novel derivatives will continue to be a source of innovation for the foreseeable future.

Future Research Directions and Emerging Paradigms for 1 2 Methoxyphenyl 1h Pyrazol 3 Amine

Exploration of Novel Molecular Targets and Pathways

While pyrazole (B372694) scaffolds are known to interact with a variety of established biological targets, a significant opportunity lies in the identification of novel molecular partners for 1-(2-methoxyphenyl)-1H-pyrazol-3-amine. The broad spectrum of activities reported for related compounds—including anticancer, anti-inflammatory, and antimicrobial effects—suggests that the pyrazole core can be adapted to modulate numerous physiological pathways. nih.govontosight.ai

Future research should focus on unbiased screening approaches, such as chemoproteomics and phenotypic screening, to identify previously unknown binding proteins and cellular pathways affected by this compound. Structure-activity relationship (SAR) studies have shown that substitutions on the pyrazole ring can dramatically alter target specificity and efficacy. nih.gov By exploring beyond well-trodden targets like cyclooxygenases (COX) and various kinases, researchers may uncover unique mechanisms of action, potentially leading to first-in-class therapeutics for a range of diseases. nih.govnih.gov

Table 1: Potential Molecular Target Classes for Pyrazole Derivatives

Target Class Specific Examples Potential Therapeutic Area
Kinases EGFR, VEGFR-2, CDK, BTK nih.govmdpi.com Oncology
Enzymes Cyclooxygenase-2 (COX-2) nih.gov Inflammation, Pain
Receptors Cannabinoid Receptors (CB1) nih.gov Neurological Disorders, Pain
Structural Proteins Tubulin nih.govmdpi.com Oncology

Application of Advanced Computational Methodologies

Computational chemistry has become an essential tool in modern drug discovery, offering a cost-effective and efficient means to investigate the properties of molecules like this compound. eurasianjournals.com Advanced computational methods can provide deep insights into its structural and functional characteristics, guiding the rational design of more potent and selective analogues. eurasianjournals.comrsc.org

Key methodologies for future application include:

Molecular Docking: To predict the binding orientation and affinity of the compound against known and novel protein targets. This can help prioritize experimental testing and explain observed biological activities. nih.govrsc.org

Quantum Mechanical (QM) Calculations: Methods like Density Functional Theory (DFT) can elucidate the electronic structure, reactivity, and antioxidant potential of the molecule, offering a fundamental understanding of its chemical behavior. eurasianjournals.comresearchgate.net

Molecular Dynamics (MD) Simulations: These simulations can model the dynamic behavior of the compound when interacting with a biological target over time, providing a more realistic view of the binding stability and conformational changes that occur. eurasianjournals.comnih.gov

These computational approaches can significantly de-risk and accelerate the drug discovery process by identifying promising lead compounds and optimizing their pharmacological profiles before committing to extensive laboratory synthesis and testing. eurasianjournals.com

Table 2: Computational Methods in Pyrazole Research

Methodology Application Insights Gained
Molecular Docking Predict binding mode and affinity Structure-activity relationships, target identification rsc.org
Quantum Mechanics (DFT) Analyze electronic structure and properties Reactivity, stability, antioxidant potential researchgate.net
Molecular Dynamics Simulate dynamic behavior and conformation Binding stability, conformational changes eurasianjournals.com

Development of Sustainable Synthetic Routes

The principles of green chemistry are increasingly important in pharmaceutical development. Future research on this compound should prioritize the development of sustainable and environmentally friendly synthetic methods. Traditional synthetic routes can involve harsh reaction conditions, hazardous solvents, and multi-step processes that generate significant waste. researchgate.net

Modern approaches to pyrazole synthesis focus on improving efficiency and reducing environmental impact through techniques such as:

Multicomponent Reactions (MCRs): These one-pot reactions combine three or more reactants to form the final product, enhancing atom economy and reducing the number of synthetic steps and purification processes. mdpi.com

Microwave and Ultrasonic Irradiation: These energy sources can dramatically reduce reaction times and improve yields compared to conventional heating methods. researchgate.netmdpi.com

Green Solvents and Catalysts: The use of water, ionic liquids, or solvent-free conditions, along with recyclable catalysts, can significantly minimize the environmental footprint of the synthesis. researchgate.netresearchgate.net

Adopting these greener synthetic strategies will not only make the production of this compound and its derivatives more cost-effective and scalable but also align with the growing demand for sustainable practices in the chemical industry. rsc.org

Addressing Biological Activity Data Discrepancies through Assay Standardization

The reproducibility of biological data is a critical challenge in preclinical research. For a compound like this compound, which may be evaluated across different laboratories and for various biological activities, discrepancies in reported potency and efficacy can arise due to variations in experimental protocols.

To ensure the reliability and comparability of research findings, a concerted effort toward assay standardization is essential. This involves establishing and adhering to consensus protocols for key in vitro and in vivo assays. Standardization should cover critical parameters such as:

Cell line authentication and passage number.

Reagent concentrations and sources.

Incubation times and conditions.

Endpoint measurement techniques.

Data analysis and reporting methods.

By standardizing these variables, the scientific community can build a more robust and reliable pharmacological profile for this compound, facilitating more accurate comparisons with other compounds and increasing the likelihood of successful translation into clinical development.

Discovery of Multifunctional Pyrazole Derivatives

Complex diseases such as cancer and neurodegenerative disorders are often driven by multiple pathological pathways. nih.gov This has led to a growing interest in developing multifunctional drugs, or "magic shotguns," that can modulate several targets simultaneously. The pyrazole scaffold is an ideal starting point for designing such multi-target agents due to its versatile chemistry and broad bioactivity. nih.gov

Future research should explore the design of novel derivatives of this compound based on the principle of molecular hybridization. arkat-usa.org This strategy involves chemically linking the core pyrazole structure with other pharmacophores known to be active against different, but complementary, disease targets. For example, combining the pyrazole moiety with a histone deacetylase (HDAC) inhibitor fragment could yield a hybrid compound with dual anticancer activity. Similarly, creating hybrids with moieties targeting amyloid-beta aggregation could produce novel treatments for Alzheimer's disease. nih.gov The goal is to create synergistic compounds that offer enhanced therapeutic efficacy and a reduced potential for drug resistance compared to single-target agents. nih.govmdpi.com

Table 3: Examples of Multi-Target Strategies for Pyrazole Derivatives

Hybrid Concept Combined Pharmacophores Potential Disease Target
Dual Kinase Inhibitor Pyrazole + Quinazoline Cancer (e.g., EGFR/VEGFR-2) mdpi.com
Anti-Alzheimer's Agent Pyrazole + Tacrine analogue Alzheimer's Disease (Cholinesterase/BACE1 inhibition) nih.gov
Anticancer/Anti-inflammatory Pyrazole + Thiohydantoin Cancer, Inflammation

Integration of Artificial Intelligence and Machine Learning in Pyrazole Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery. mdpi.com These powerful computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the capacity of human researchers. researchgate.net For this compound, AI and ML can be applied across the entire research and development pipeline.

Emerging applications include:

Predictive Modeling: ML algorithms can be trained on existing data to develop Quantitative Structure-Activity Relationship (QSAR) models that predict the biological activity of novel, unsynthesized pyrazole derivatives. nih.gov This allows for the in silico screening of virtual libraries, prioritizing the synthesis of only the most promising candidates.

De Novo Drug Design: Generative AI models can design entirely new pyrazole-based molecules optimized for specific properties, such as high potency against a target and favorable ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles. premierscience.com

Target Identification: AI can analyze biological data from genomics, proteomics, and transcriptomics to identify and validate novel drug targets relevant to specific diseases, for which new pyrazole derivatives could then be designed. premierscience.com

By leveraging AI, researchers can accelerate the discovery timeline, reduce costs, and increase the success rate of developing new therapeutics based on the this compound scaffold. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-methoxyphenyl)-1H-pyrazol-3-amine, and how are reaction conditions optimized?

  • Methodological Answer : The compound can be synthesized via condensation of substituted arylhydrazines with β-ketonitriles under acidic conditions. For example, hydrazine salts (e.g., hydrazinium chloride) react with 3-aryl-2-(dialkoxymethyl)propannitriles in aqueous alcohols (e.g., ethanol/water) under reflux. Acid catalysis (e.g., HCl) is critical for cyclization . Optimization involves adjusting solvent polarity, temperature (80–100°C), and stoichiometric ratios of hydrazine to nitrile precursors to improve yields (>70%) and minimize byproducts like uncyclized intermediates.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, pyrazole NH₂ at δ 5.2–5.5 ppm).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 204.089 for C₁₀H₁₁N₃O).
  • X-ray Crystallography : Programs like SHELX and WinGX refine crystal structures, resolving bond angles and torsional strain in the pyrazole ring. ORTEP-3 visualizes thermal ellipsoids to validate molecular geometry.

Q. What are common impurities in synthesized batches, and how are they removed?

  • Methodological Answer : Impurities include unreacted arylhydrazines (detected via TLC) and regioisomeric pyrazole byproducts. Purification involves:

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1).
  • Recrystallization : Ethanol/water mixtures exploit solubility differences. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) using functionals like B3LYP/6-311+G(d,p) calculates HOMO-LUMO gaps (≈4.2 eV), indicating moderate electrophilicity. The Colle-Salvetti correlation-energy formula models electron density distributions, revealing charge localization at the pyrazole NH₂ and methoxy groups. Solvent effects (e.g., ethanol) are simulated via the Polarizable Continuum Model (PCM).

Q. How do structural variations (e.g., substituent position) impact biological activity in related pyrazole derivatives?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies show that:

  • Methoxy Position : 2-Methoxy (vs. 3- or 4-) enhances π-stacking with aromatic enzyme pockets (e.g., kinase targets) .
  • Pyrazole Substitution : 3-Amino groups increase hydrogen-bond donor capacity, critical for binding NLRP3 inflammasome inhibitors . Comparative assays (e.g., IC₅₀ measurements) quantify potency differences.

Q. How can crystallographic data resolve discrepancies between experimental and computational structural models?

  • Methodological Answer : Discrepancies in bond lengths (>0.05 Å) or angles (>2°) arise from crystal packing forces vs. gas-phase DFT. SHELXL refines X-ray data with anisotropic displacement parameters, while PLATON validates hydrogen-bond networks. Multi-conformational DFT (e.g., relaxed potential scans) reconciles torsional mismatches .

Q. What strategies address conflicting spectroscopic data (e.g., NH₂ proton splitting in NMR)?

  • Methodological Answer : Anomalous NH₂ splitting may arise from tautomerism (pyrazole ↔ pyrazoline) or solvent exchange. Strategies include:

  • Variable-Temperature NMR : Cooling to 243 K slows exchange, resolving doublets.
  • Deuterated Solvents : DMSO-d₆ stabilizes NH protons for clearer integration .
  • 2D NMR (COSY, HSQC) : Correlates NH₂ protons with adjacent carbons to confirm connectivity.

Q. How are reaction intermediates monitored in multi-step syntheses of pyrazole derivatives?

  • Methodological Answer : Real-time monitoring uses:

  • In-situ FTIR : Tracks carbonyl (C=O, ≈1700 cm⁻¹) disappearance during cyclization.
  • LC-MS : Identifies intermediates (e.g., β-ketonitrile adducts at m/z 250–300) . Quenching aliquots at intervals (10–30 min) provides kinetic profiles for rate optimization.

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